N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound you mentioned is a complex derivative of benzofuran.
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling .Molecular Structure Analysis
Benzofuran’s chemical structure is composed of fused benzene and furan rings . The compound you mentioned is a derivative of benzofuran, and its structure would include additional functional groups attached to the benzofuran core.Chemical Reactions Analysis
The synthesis of benzofuran derivatives often involves reactions such as free radical cyclization and proton quantum tunneling . These reactions allow for the construction of complex benzofuran ring systems.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. While the exact properties of this compound are not provided, similar compounds have been described as solids at room temperature .Scientific Research Applications
Metabolic Pathways and Characterization
Research has revealed that compounds structurally related to N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide are subject to extensive metabolic pathways. For instance, a study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, found that it is almost completely eliminated over a 9-day period mainly through feces, with a notable presence of slowly cleared metabolites in plasma suggesting extensive metabolism (Renzulli et al., 2011).
Chemical Synthesis and Derivatives
Studies have also focused on the synthesis of novel compounds with potential therapeutic applications. For example, research into the synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives highlighted a new protocol for producing biological agents (Bhovi K. Venkatesh et al., 2010). Another study detailed a novel methodology for obtaining derivatives with a 2′,3′-diphenyl-3H-spiro[[2]benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus, showcasing the diverse synthetic routes explored for related compounds (Rodríguez et al., 2022).
Biocatalysis and Enantioselective Synthesis
The application of biocatalysts for the efficient production of enantiomerically pure compounds has been researched, with findings that an amidase from Alcaligenes faecalis subsp. parafaecalis could kinetically resolve certain dihydro-1,4-benzodioxin-2-carboxamide derivatives, underscoring the potential of biotechnological approaches in the synthesis of chiral molecules with high enantiomeric excess (Mishra et al., 2016).
Antimicrobial and Antitumor Properties
Further research into the antimicrobial and antitumor properties of benzofuran and thiazol-2-yl derivatives reveals promising applications. Some novel benzofuran derivatives showed significant anti-HIV, anticancer, and antimicrobial activities, demonstrating the broad potential of these compounds in therapeutic development (Rida et al., 2006).
Mechanism of Action
Target of action
Benzofurans and thiazoles are found in many potent biologically active compounds . They have been shown to have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of benzofurans and thiazoles can vary depending on the specific compound and its targets. For example, some substituted benzofurans have shown significant anticancer activities .
Biochemical pathways
The affected pathways can also vary. For instance, thiazoles are a key component of Vitamin B1 (thiamine), which helps the body release energy from carbohydrates during metabolism and plays a role in the synthesis of neurotransmitters .
Pharmacokinetics
The ADME properties of benzofurans and thiazoles can differ based on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects can range from antimicrobial to antitumor effects, depending on the specific compound and its targets .
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research will likely continue to explore the potential applications of these compounds in medicine.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-19(18-10-24-15-7-3-4-8-16(15)26-18)22-20-21-13(11-27-20)17-9-12-5-1-2-6-14(12)25-17/h1-9,11,18H,10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKMWPKVFZZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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